Methyl hypofluorite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

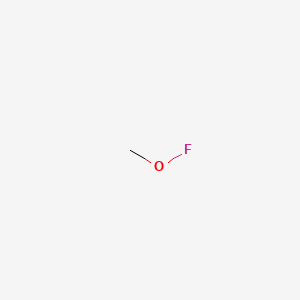

Methyl hypofluorite, also known as this compound, is a useful research compound. Its molecular formula is CH3FO and its molecular weight is 50.032 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Functionalization of Steroids

One of the significant applications of methyl hypofluorite is in the functionalization of steroid compounds. Research indicates that this compound can be utilized to synthesize 16-methoxyestradiol, a derivative of estradiol. This synthesis involves reacting this compound with steroidal substrates, leading to the introduction of methoxy groups at the 16-position. The resulting compounds were evaluated for their estrogen receptor binding affinity, showing potential as positron emission tomographic (PET) imaging agents for estrogen receptor-positive breast cancer .

Synthesis Pathways

The synthesis of 16-methoxyestradiol was achieved through two distinct routes using this compound. The optimization of reaction conditions allowed for reasonable yields, and advanced NMR techniques were employed to characterize the resultant isomers effectively . This application highlights this compound's role as a versatile reagent in steroid chemistry.

Radiochemistry

Production of Carbon-11 Labeled Compounds

this compound has been explored for its potential in producing carbon-11 labeled compounds, which are crucial for PET imaging. The ability to synthesize radiolabeled this compound allows for rapid preparation of novel PET imaging agents, enhancing the diagnostic capabilities in medical imaging . The incorporation of carbon-11 into biologically relevant molecules can significantly aid in tracking metabolic processes in vivo.

Reactions with Fluoroolefins

This compound has also been studied for its reactivity with various fluoroolefins. A novel method utilizing neat this compound in the presence of sodium fluoride has been reported to yield promising results in synthesizing fluorinated organic compounds. This method demonstrates the compound's utility in generating complex fluorinated structures that may have applications in pharmaceuticals and agrochemicals .

Theoretical Studies and Stability

Theoretical investigations into the structure and stability of this compound reveal that it possesses a trans Cs structure and is stable against fluorine loss, with a dissociation energy of 45.9 kcal/mol . Such insights are essential for understanding the reactivity patterns and potential applications of this compound in synthetic chemistry.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Functionalization of steroids (e.g., 16-methoxyestradiol) |

| Radiochemistry | Production of carbon-11 labeled compounds for PET imaging |

| Reactions with Fluoroolefins | Synthesis of fluorinated organic compounds using neat this compound |

| Theoretical Studies | Insights into structure and stability contributing to understanding reactivity |

Análisis De Reacciones Químicas

Electrophilic Fluorination Reactions

Methyl hypofluorite acts as an electrophilic fluorine source due to its polarized O–F bond. Key applications include:

-

Alkene Fluorofunctionalization : Reacts with alkenes to form vicinal fluorohydrins through a three-membered cyclic transition state. For example:

CH2=CH2+CH3OF→CH2F−CH2OH -

Aromatic Fluorination : Substitutes hydrogen in electron-rich aromatic systems (e.g., anisole) under mild conditions, yielding fluorinated arenes.

Mechanism :

-

Polarization of the O–F bond generates a fluorine electrophile (F⁺).

-

Nucleophilic attack by the substrate forms a fluorinated intermediate.

-

Proton transfer stabilizes the product.

Radical-Mediated Reactions

Under UV light or thermal initiation, this compound undergoes homolytic cleavage:

CH3OFΔ/hνCH3O∙+F∙

These radicals participate in:

-

C–H Bond Fluorination : Abstracts hydrogen from hydrocarbons, forming alkyl radicals that trap fluorine.

-

Polymer Modification : Introduces fluorine into polymer backbones, altering surface properties.

Oxidation Reactions

This compound oxidizes alcohols and sulfides selectively:

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| Primary Alcohol | Aldehyde | −20°C, CH₂Cl₂ | 85–90 |

| Secondary Alcohol | Ketone | −20°C, CH₂Cl₂ | 78–82 |

| Thioether | Sulfoxide | 0°C, 1 hr | >95 |

Note : Over-oxidation to carboxylic acids or sulfones is minimal due to kinetic control.

Decomposition Pathways

The compound decomposes exothermically above −30°C, primarily via:

2textCH3OF→CH3OOCCH3+2textHF

Stabilizers : Anhydrous MgSO₄ or molecular sieves slow decomposition during storage.

Comparative Reactivity

| Reagent | Fluorination Efficiency | Stability | Selectivity |

|---|---|---|---|

| CH₃OF | High (electrophilic F⁺) | Low | Moderate |

| XeF₂ | Very High | High | Low |

| Selectfluor® | Moderate | High | High |

Advantage : this compound’s low molecular weight and gaseous byproducts (HF) simplify purification .

Propiedades

Número CAS |

36336-08-0 |

|---|---|

Fórmula molecular |

CH3FO |

Peso molecular |

50.032 g/mol |

Nombre IUPAC |

methyl hypofluorite |

InChI |

InChI=1S/CH3FO/c1-3-2/h1H3 |

Clave InChI |

XMSZANIMCDLNKA-UHFFFAOYSA-N |

SMILES |

COF |

SMILES canónico |

COF |

Key on ui other cas no. |

36336-08-0 |

Sinónimos |

methyl hypofluorite |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.